Tenacissoside G

Pharmacokinetics ADME Drug Development

Select Tenacissoside G for its distinct 22.9% oral bioavailability and high natural abundance (0.472–0.882%) in M. tenacissima. This C21 steroidal glycoside (CAS 191729-43-8) is validated for P-gp mediated MDR reversal and osteoarthritis research. Its intermediate PK profile is ideal for formulation studies, ensuring reliable plasma quantification. This analytical standard is exclusively for research, differentiating it from related tenacissosides H and I.

Molecular Formula C42H64O14
Molecular Weight 792.9 g/mol
Cat. No. B10814485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenacissoside G
Molecular FormulaC42H64O14
Molecular Weight792.9 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1C2C3(CCC(CC3CCC24C5(O4)CCC(C5(C1OC(=O)C)C)C(=O)C)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)O)OC)O)OC)C
InChIInChI=1S/C42H64O14/c1-11-20(2)37(47)54-34-35-39(7)15-13-26(53-29-19-28(48-9)32(23(5)50-29)55-38-31(46)33(49-10)30(45)22(4)51-38)18-25(39)12-16-41(35)42(56-41)17-14-27(21(3)43)40(42,8)36(34)52-24(6)44/h11,22-23,25-36,38,45-46H,12-19H2,1-10H3/t22?,23?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,38?,39-,40-,41-,42+/m0/s1
InChIKeyOHDJGUWKOIBIKY-PVVGWVMJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tenacissoside G (CAS 191729-43-8) Procurement Guide: C21 Steroidal Glycoside Reference Standard and Research Compound


Tenacissoside G (Tsd-G) is a C21 steroidal glycoside isolated from the stems of Marsdenia tenacissima (Roxb.) Wight et Arn. (Asclepiadaceae) [1]. First characterized in 1999 alongside tenacissosides F, H, and I, Tsd-G possesses a defined polyoxypregnane aglycone with diester groups at C-11 and C-12 and a characteristic sugar chain comprising 6-deoxy-3-O-methyl-β-D-allopyranosyl-(1→4)-β-D-oleandropyranose [1]. The compound is commercially available as an analytical reference standard with purity specifications of ≥98% (HPLC) , supplied as a white powder with molecular formula C42H64O14 (MW 792.95), and is intended exclusively for research use .

Why Tenacissoside G Cannot Be Interchanged with Tenacissoside H or I: Evidence-Based Rationale for Informed Procurement


Tenacissoside G (Tsd-G), tenacissoside H (Tsd-H), and tenacissoside I (Tsd-I) are structurally related C21 steroidal glycosides co-isolated from the same botanical source [1], yet their pharmacokinetic and pharmacodynamic profiles diverge dramatically, rendering them non-interchangeable in research applications. A direct comparative rat pharmacokinetic study revealed a 2.5-fold difference in oral bioavailability between Tsd-G (22.9%) and Tsd-I (9.4%), while Tsd-H exhibits a markedly distinct 89.8% bioavailability [2]. Furthermore, tissue distribution studies demonstrate that Tsd-G achieves the highest exposure among eight bioactive components in lung and liver tissues following oral administration of M. tenacissima extract [3]. In functional assays evaluating paclitaxel resistance reversal in ovarian cancer cells, Tsd-G and Tsd-H both exhibited synergistic effects, yet Tsd-I did not demonstrate comparable efficacy [4]. These quantifiable differences in absorption, distribution, and functional activity mean that substituting one tenacissoside for another without validation introduces uncontrolled experimental variables. The evidence presented below provides the quantitative basis for compound-specific selection.

Tenacissoside G: Quantitative Differential Evidence Versus Structural Analogs


Oral Bioavailability: Tenacissoside G Exhibits Intermediate Absorption Distinct from Tsd-H and Tsd-I

In a head-to-head rat pharmacokinetic study comparing three co-isolated tenacissosides, tenacissoside G demonstrated an oral bioavailability of 22.9%, which is 2.4-fold higher than tenacissoside I (9.4%) but substantially lower than tenacissoside H (89.8%) [1]. This intermediate bioavailability profile positions Tsd-G as a compound with measurable systemic exposure following oral administration—unlike Tsd-I, whose 9.4% bioavailability indicates predominant first-pass elimination—yet without the exceptionally high absorption characteristics of Tsd-H. Following oral administration at 5 mg/kg, Tsd-G achieved a Cmax of 900.2 ± 246.3 ng/mL and AUC(0-t) of 2037.0 ± 630.4 ng/mL·h, compared to Tsd-I's Cmax of 60.3 ± 7.7 ng/mL and AUC(0-t) of 113.0 ± 8.5 ng/mL·h [1].

Pharmacokinetics ADME Drug Development

Tissue Distribution: Tenacissoside G Demonstrates Superior Lung and Liver Exposure Among Eight Bioactive Constituents

A UPLC-MS/MS tissue distribution study simultaneously quantified eight bioactive components of Marsdenia tenacissima extract in rat tissues following oral administration. Among all eight components (including tenacissosides B, G, H, and I, plus four phenolic acids), tenacissoside G achieved the highest tissue concentrations in both lung and liver [1]. This preferential tissue accumulation profile is not shared by tenacissoside H or I, indicating that Tsd-G possesses distinct distribution characteristics that may influence organ-specific pharmacological effects. The study provides quantitative tissue concentration data across multiple time points, establishing Tsd-G as the predominant tenacissoside accumulating in these organs [1].

Tissue Distribution Pharmacokinetics Oncology Research

Chemosensitization: Tenacissoside G Synergistically Reverses Paclitaxel Resistance in Ovarian Cancer Cells

In a comparative evaluation of four C21 steroidal compounds from M. tenacissima, tenacissoside G demonstrated synergistic paclitaxel (PTX) resistance reversal in A2780/Taxol ovarian cancer cells when administered in combination [1]. The study employed median-effect principle analysis to calculate combination indices (CI), confirming synergistic effects for Tsd-G and Tsd-H, while 17β-tenacigenin B and Tsd-I did not exhibit comparable synergy [1]. Mechanistically, Tsd-G combination treatment significantly downregulated ABCB1, SLC4A2, and SLCO1A2 mRNA levels, reduced P-gp protein expression, and increased intracellular accumulation of both paclitaxel and rhodamine 123 in resistant cells [1]. In a separate herb-drug interaction study, Tsd-G was shown to stably bind to P-gp via hydrogen bonding and inhibit P-gp expression in rat liver, prolonging PTX mean residence time in vivo [2].

Chemoresistance P-glycoprotein Ovarian Cancer Drug Synergy

Antiproliferative Activity: Tenacissoside G Demonstrates Defined IC50 Values in Colorectal Cancer Models

Tenacissoside G exhibits quantifiable antiproliferative activity against human colorectal cancer cell lines with defined IC50 values. After 48 h treatment, Tsd-G inhibited RKO and LoVo cell proliferation with IC50 values of 91.71 μM and 88.34 μM, respectively [1]. Mechanistically, Tsd-G induced G0/G1 cell cycle arrest, caused marked DNA damage as evidenced by increased γ-H2AX expression, and downregulated cell cycle-related proteins CDK2, CDK4, CDK6, Cyclin D1, and Cyclin E (P < 0.01), while upregulating cleaved Caspase-3, cleaved PARP, and phosphorylated ATM/CHK2/p53 (P < 0.01) [1]. In a separate study, Tsd-G also inhibited gastric cancer MGC803 cell proliferation and migration via downregulation of the RhoA/ROCK signaling pathway, with statistically significant reductions in cell viability, migration rate, and invasion number (P < 0.05) [2].

Colorectal Cancer Antiproliferative Cell Cycle Arrest DNA Damage

Anti-Inflammatory Efficacy: Tenacissoside G Suppresses NF-κB Pathway and Cartilage Degradation In Vivo

In a comprehensive osteoarthritis model, tenacissoside G demonstrated significant chondroprotective effects both in vitro and in vivo. In IL-1β-stimulated primary mouse chondrocytes, Tsd-G significantly inhibited the mRNA and protein expression of inflammatory mediators iNOS, TNF-α, IL-6, MMP-3, and MMP-13, while suppressing NF-κB activation and preventing collagen-II degradation [1]. In vivo, Tsd-G treatment in a DMM (destabilization of medial meniscus) surgical OA mouse model decreased articular cartilage damage and reduced OARSI histological scores [1]. While tenacissoside H has also been shown to exert anti-inflammatory effects via NF-κB and p38 pathways in zebrafish models [2], no direct comparative study between Tsd-G and Tsd-H exists in the same osteoarthritis model system.

Osteoarthritis Inflammation NF-κB Chondroprotection

Natural Abundance: Tenacissoside G Content in Plant Material Exceeds Tenacissoside I by 2.4- to 4-Fold Across Geographic Origins

Quantitative HPLC analysis of M. tenacissima stems from different geographic origins revealed that tenacissoside G content consistently exceeds tenacissoside I content across all tested samples. The content of tenacissoside G ranged from 0.472% to 0.882% (w/w), while tenacissoside I content ranged from 0.118% to 0.362% [1]. This represents a 2.4-fold to 4-fold higher abundance of Tsd-G relative to Tsd-I in the natural source material. The highest tenacissoside G content (0.882%) was found in samples from Lijiang, while the lowest (0.472%) originated from Guiyang [1]. The analytical method demonstrated excellent accuracy with average recovery of 99.5% (RSD=2.4%) for tenacissoside G and 100.0% (RSD=2.4%) for tenacissoside I [1].

Quality Control Botanical Standardization Phytochemical Analysis

Tenacissoside G: Evidence-Anchored Research and Procurement Application Scenarios


Pharmacokinetic and ADME Studies Requiring Intermediate Oral Bioavailability

Tenacissoside G is the appropriate selection for pharmacokinetic investigations requiring measurable oral systemic exposure without the extreme absorption profile of tenacissoside H. With a 22.9% oral bioavailability—2.4-fold higher than Tsd-I (9.4%) yet substantially lower than Tsd-H (89.8%)—Tsd-G provides a practical model compound for studying moderate oral absorption of C21 steroidal glycosides [1]. The compound achieves Cmax of 900.2 ± 246.3 ng/mL following 5 mg/kg oral administration, enabling reliable plasma quantification. This intermediate PK profile makes Tsd-G particularly valuable for formulation development studies, drug-drug interaction assessments involving P-gp substrates, and comparative absorption studies across related steroidal glycosides.

Multidrug Resistance Reversal Research in P-glycoprotein-Overexpressing Cancer Models

Tenacissoside G is validated for use in chemoresistance reversal studies, particularly in ovarian cancer and other P-gp-overexpressing tumor models. Tsd-G demonstrates synergistic paclitaxel resistance reversal in A2780/Taxol cells through downregulation of ABCB1, SLC4A2, SLCO1A2 mRNA and reduction of P-gp protein expression [1]. In vivo, Tsd-G stably binds to P-gp via hydrogen bonding and inhibits hepatic P-gp expression, prolonging paclitaxel mean residence time [2]. Researchers investigating MDR reversal mechanisms, adjuvant chemotherapy strategies, or natural product P-gp modulators should select Tsd-G based on this dual in vitro/in vivo validation. Note that Tsd-H also exhibits synergy in this model [1]; compound selection should be informed by the desired PK characteristics described in Scenario 1.

Botanical Standardization and Quality Control Method Development for Marsdenia tenacissima

Tenacissoside G is the analytically preferred marker compound for M. tenacissima quality control due to its 2.4- to 4-fold higher natural abundance (0.472%–0.882%) compared to tenacissoside I (0.118%–0.362%) [1]. The validated HPLC method using Ecosil C18 column with acetonitrile-water (48:52) mobile phase at 230 nm detection provides excellent linearity (r=0.9995) and recovery (99.5%, RSD=2.4%) for Tsd-G quantification [1]. This higher abundance translates to more reliable detection, reduced sample quantity requirements, and improved assay robustness in routine quality control workflows. Procurement of Tsd-G reference standard is essential for laboratories developing pharmacopeial monographs, conducting botanical authentication studies, or establishing GMP-compliant extract standardization protocols.

Osteoarthritis and NF-κB-Mediated Inflammation Research

Tenacissoside G is supported by both in vitro and in vivo evidence for investigations targeting osteoarthritis pathophysiology and NF-κB-mediated inflammatory pathways. Tsd-G significantly inhibits IL-1β-induced expression of iNOS, TNF-α, IL-6, MMP-3, and MMP-13 in primary mouse chondrocytes, suppresses NF-κB activation, and prevents collagen-II degradation [1]. In the DMM surgical OA mouse model, Tsd-G treatment reduces articular cartilage damage and decreases OARSI histological scores, confirming in vivo efficacy [1]. While tenacissoside H also exhibits anti-inflammatory activity via NF-κB and p38 pathways in zebrafish models [2], Tsd-G's validation in a mammalian OA model provides more translationally relevant evidence for joint degeneration research. This scenario is particularly relevant for researchers investigating natural product-derived chondroprotective agents or NF-κB pathway modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tenacissoside G

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.